molecular formula C23H22N4O B2928794 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide CAS No. 862810-50-2

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide

Cat. No. B2928794
CAS RN: 862810-50-2
M. Wt: 370.456
InChI Key: MMKVSTHRRPPGIO-UHFFFAOYSA-N
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Description

The compound “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The yield of the synthesized compound was reported to be 85% .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectral analysis . The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been found to possess various biological activities . They have been used as effective inhibitors of mild steel corrosion in HCl solution .


Physical And Chemical Properties Analysis

The physical properties of similar compounds have been reported. For instance, one compound was described as an off-white solid with a melting point of 70–75°C .

Scientific Research Applications

Antiviral Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide and its related compounds have been explored for their potential as antiviral agents. For example, a series of compounds structurally related to Enviroxime demonstrated activity against human rhinovirus, highlighting the potential of this chemical structure in antiviral therapy (Hamdouchi et al., 1999).

Anticancer Activity

The research on N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide derivatives has also indicated significant potential in anticancer treatments. A novel series of selenylated imidazo[1,2-a]pyridines showed promising activity against breast cancer cells, with certain compounds inducing apoptosis and inhibiting cell proliferation through Akt-mediated regulation and DNA cleavage (Almeida et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds involves the interaction between the delocalized “π” electron of the double bond or aromatic ring and the “d” orbital of the metal .

Future Directions

The future directions in the research of imidazo[1,2-a]pyrimidine derivatives could involve the development of new drugs . They have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKVSTHRRPPGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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